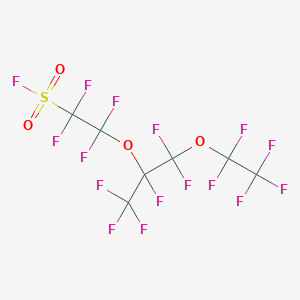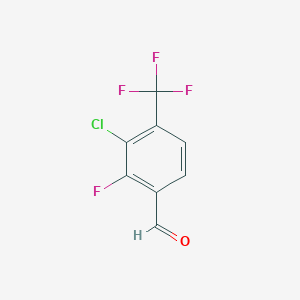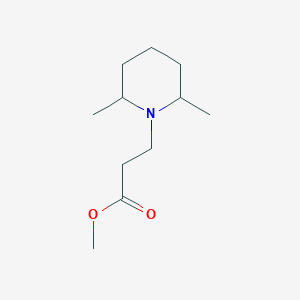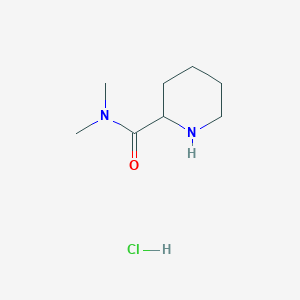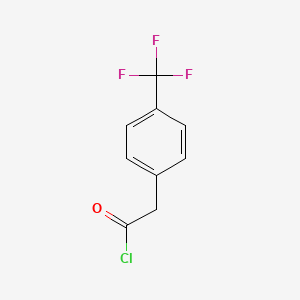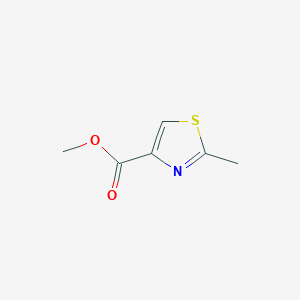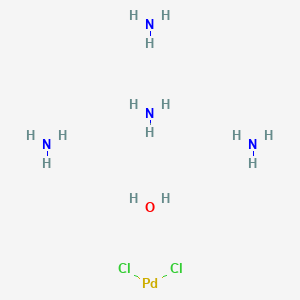
Sensitizer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A sensitizer is a chemical compound that, upon exposure, can induce an allergic reaction in the immune system. This reaction typically manifests as allergic contact dermatitis or respiratory sensitization. Sensitizers are widely studied due to their implications in occupational health and safety, as well as their applications in various scientific fields.
Mechanism of Action
Target of Action
Sensitizers primarily target the immune system, specifically the cells and proteins involved in immune responses . For instance, insulin sensitizers like Thiazolidinediones (TZDs) target muscle, fat, and liver cells, increasing their sensitivity to insulin .
Mode of Action
Sensitizers work by binding to specific proteins or cells, altering their structure or function, and triggering an immune response . For example, insulin sensitizers like TZDs increase the sensitivity of muscle, fat, and liver cells to insulin, helping to normalize blood sugar levels .
Biochemical Pathways
Sensitizers affect various biochemical pathways. For instance, insulin sensitizers like TZDs influence the insulin signaling pathway, enhancing the cells’ response to insulin . In the case of respiratory sensitizers, they can differentiate sensitizers from non-sensitizers, potentially identifying critical pathways inducing respiratory sensitization .
Pharmacokinetics
The pharmacokinetics of sensitizers vary depending on the specific compound. For example, Levosimendan, a calcium sensitizer, is highly protein-bound and reaches peak concentrations after two days of treatment. It is metabolized in the liver and has an active metabolite with a half-life of 70 hours. It is eliminated in urine and feces, and dose adjustments are necessary in renal insufficiency .
Result of Action
The result of a this compound’s action is typically an immune response. This can range from a mild allergic reaction, such as itching and redness of the skin, to more severe reactions, such as massive swelling, skin lesions, and scabs and scales during flare-up . For instance, insulin sensitizers like TZDs help to normalize blood sugar levels, reducing the risk of low blood sugars .
Action Environment
The action, efficacy, and stability of sensitizers can be influenced by various environmental factors. For example, the amount of exposure to the this compound, the presence of other chemicals, and individual susceptibility can all impact the severity of the immune response . Therefore, handling known sensitizers and chemically similar compounds cautiously to minimize exposure is crucial in a lab environment .
Biochemical Analysis
Biochemical Properties
Sensitizers play a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. For instance, isophorone diisocyanate and ethylenediamine are known sensitizers that can induce cell differentiation and proliferation pathways while inhibiting immune defense and functionality . These interactions are critical in understanding how sensitizers trigger immune responses and cause allergic reactions.
Cellular Effects
Sensitizers have profound effects on various types of cells and cellular processes. They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to sensitizers can lead to the upregulation of genes such as SOX9, UACA, CCDC88A, FOSL1, and KIF20B . These changes in gene expression can result in altered cellular functions and contribute to the development of allergic reactions.
Molecular Mechanism
The molecular mechanism of sensitizers involves their interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Sensitizers can bind to specific proteins and enzymes, leading to their activation or inhibition. This can result in the modulation of various signaling pathways and changes in gene expression, ultimately leading to an exaggerated immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sensitizers can change over time. Sensitizers may exhibit stability or degradation, and their long-term effects on cellular function can be observed in both in vitro and in vivo studies. For instance, the stability of sensitizers like isophorone diisocyanate and ethylenediamine can influence their long-term impact on cellular functions and immune responses .
Dosage Effects in Animal Models
The effects of sensitizers can vary with different dosages in animal models. At lower doses, sensitizers may induce mild immune responses, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and toxicities of sensitizers at different dosages is essential for assessing their safety and potential risks .
Metabolic Pathways
Sensitizers are involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cells. For example, sensitizers can modulate the activity of enzymes involved in cell differentiation and proliferation pathways .
Transport and Distribution
The transport and distribution of sensitizers within cells and tissues are crucial for their activity and function. Sensitizers can interact with transporters and binding proteins, affecting their localization and accumulation within specific cellular compartments. This can influence the overall impact of sensitizers on cellular functions and immune responses .
Subcellular Localization
The subcellular localization of sensitizers is essential for their activity and function. Sensitizers can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the activity of sensitizers and their interactions with other biomolecules, ultimately influencing their overall impact on cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sensitizers can vary widely depending on the specific compound. Generally, the preparation involves organic synthesis techniques such as:
Nitration: Introduction of nitro groups into aromatic compounds.
Halogenation: Addition of halogens to organic molecules.
Amination: Introduction of amino groups.
Industrial Production Methods: Industrial production of sensitizers often involves large-scale chemical reactions under controlled conditions. For example:
Batch Reactors: Used for precise control over reaction conditions.
Continuous Flow Reactors: Employed for high-throughput production.
Types of Reactions:
Oxidation: Sensitizers can undergo oxidation, often leading to the formation of reactive oxygen species.
Reduction: Some sensitizers can be reduced to less reactive forms.
Substitution: Sensitizers can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The products of these reactions depend on the specific sensitizer and reaction conditions but often include various functionalized organic compounds.
Scientific Research Applications
Sensitizers have a broad range of applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the study of immune responses and the development of diagnostic tests for allergies.
Medicine: Utilized in the formulation of drugs and vaccines to enhance immune responses.
Industry: Applied in the development of materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
Nickel Sulfate: A common sensitizer causing contact dermatitis.
Formaldehyde: Known for its use in industrial applications and its sensitizing properties.
Isocyanates: Used in the production of polyurethane and known for causing respiratory sensitization.
Sensitizers are unique in their ability to induce a specific immune response upon repeated exposure, making them a critical focus of research in various scientific and industrial fields.
Properties
IUPAC Name |
azane;dichloropalladium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pd/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCXSPJPERKPJS-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.Cl[Pd]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H14N4OPd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
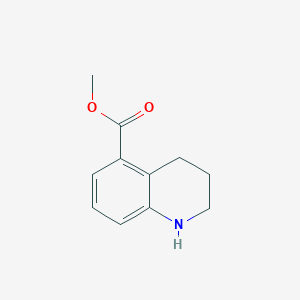
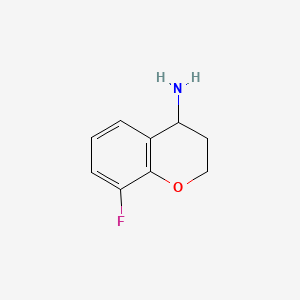
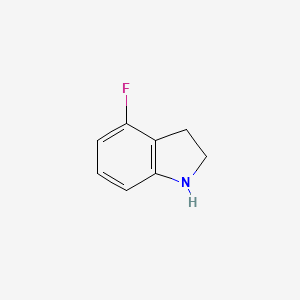
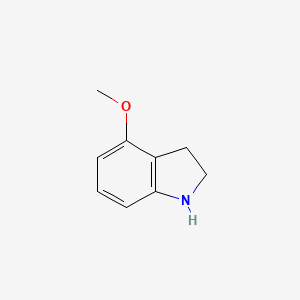
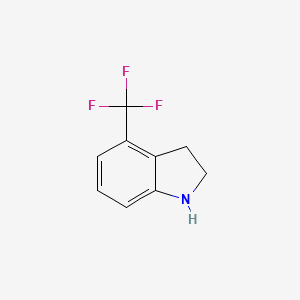
![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)
